Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate
Description
Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate is a cyclopropane-containing aromatic ester characterized by a substituted phenyl ring attached to a cyclopropane-carboxylate core. The phenyl group is functionalized with a 5-isopropoxy, 2-methyl, and 4-nitro substituent, conferring distinct electronic and steric properties.
The synthesis of analogous cyclopropanecarboxylates involves nucleophilic aromatic substitution (SNAr) reactions. This method suggests that the target compound could be synthesized similarly, substituting the methoxy group with isopropoxy.
Potential applications of such compounds span agrochemicals and pharmaceuticals. For instance, structurally related cyclopropanecarboxylates, such as sigma receptor ligands, exhibit neuroprotective effects , while others serve as pyrethroid pesticides .
Properties
IUPAC Name |
methyl 1-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(2)21-13-8-11(10(3)7-12(13)16(18)19)15(5-6-15)14(17)20-4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIYAPWQXQGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(CC2)C(=O)OC)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate typically involves multiple steps, starting with the nitration of the appropriate phenol derivative. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and advanced purification techniques to achieve high purity levels. The process may also include the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study the effects of nitro-containing compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: The compound's nitro group makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, it can be used as a building block for the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate exerts its effects depends on its specific application. For example, in drug development, the nitro group may be involved in the activation of molecular targets, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate with structurally analogous compounds, focusing on substituents, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Compounds like cycloprothrin leverage halogen substituents (Cl) for enhanced pesticidal activity, whereas the target compound’s nitro group may favor stability in oxidative environments .
Biological Activity: PPCC demonstrates neuroprotective effects via sigma receptor binding, facilitated by its hydroxyl and piperidine groups . The target compound lacks hydrogen-bond donors, suggesting divergent pharmacological pathways.
Synthetic Accessibility :
- The synthesis of methoxy-dinitro analogs (e.g., ) employs SNAr with cesium carbonate, but the bulkier isopropoxy group in the target compound may lower reaction yields due to steric constraints.
Tools like SHELXL and WinGX are critical for analyzing such structures .
Biological Activity
Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H19N1O4
- Molecular Weight: 273.31 g/mol
- IUPAC Name: this compound
Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on benzimidazole derivatives that include similar nitrophenyl substitutions demonstrated potent activity against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with nitrophenyl groups often inhibit key enzymes in bacterial metabolism, leading to cell death.
- Disruption of Membrane Integrity : The hydrophobic isopropoxy group may facilitate the disruption of bacterial cell membranes.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli that were comparable to established antibiotics . This suggests potential applications in treating infections resistant to conventional therapies.
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent . The study utilized flow cytometry to evaluate cell viability and apoptosis markers, providing a comprehensive understanding of its effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
